3-Isoxazolamine, 5-butyl-
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Overview
Description
3-Isoxazolamine, 5-butyl- is a chemical compound with the molecular formula C7H12N2O. It belongs to the class of isoxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Isoxazolamine, 5-butyl- typically involves the formation of the isoxazole ring through cycloaddition reactions. One common method is the (3+2) cycloaddition of nitrile oxides with terminal alkynes. This reaction can be catalyzed by copper(I) or ruthenium(II) complexes . Another approach involves the reaction of β-diketohydrazones with molecular iodine and hydroxylamine .
Industrial Production Methods: Industrial production of 3-Isoxazolamine, 5-butyl- may utilize metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity. These methods often involve the use of eco-friendly reagents and conditions .
Chemical Reactions Analysis
Types of Reactions: 3-Isoxazolamine, 5-butyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Substitution reactions can introduce different functional groups onto the isoxazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents can be employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
3-Isoxazolamine, 5-butyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials with specific properties .
Mechanism of Action
The mechanism of action of 3-Isoxazolamine, 5-butyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells .
Comparison with Similar Compounds
- 3-tert-Butyl-5-isoxazolamine
- 5-Butyl-3-isoxazolamine
- 3-Isoxazolamine, 5-methyl-
Comparison: Compared to other similar compounds, 3-Isoxazolamine, 5-butyl- is unique due to its specific butyl substitution, which can influence its chemical reactivity and biological activity. This substitution may enhance its solubility, stability, and interaction with biological targets, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
5-butyl-1,2-oxazol-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O/c1-2-3-4-6-5-7(8)9-10-6/h5H,2-4H2,1H3,(H2,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTQQZZOSAMZMOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC(=NO1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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